1-(Morpholinomethyl)cyclopropan-1-amine
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Overview
Description
1-(Morpholinomethyl)cyclopropan-1-amine is a compound with the molecular formula C8H16N2O. It features a cyclopropane ring attached to an amine group, which is further linked to a morpholine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholinomethyl)cyclopropan-1-amine typically involves the reaction of cyclopropanamine with morpholine in the presence of a suitable catalyst. One common method is the Mannich reaction, where formaldehyde, morpholine, and cyclopropanamine are reacted under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(Morpholinomethyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
1-(Morpholinomethyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Morpholinomethyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring and morpholine moiety contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanamine derivatives: Compounds with similar cyclopropane structures.
Morpholine derivatives: Compounds containing the morpholine moiety.
Uniqueness
1-(Morpholinomethyl)cyclopropan-1-amine is unique due to the combination of the cyclopropane ring and morpholine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-(morpholin-4-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H16N2O/c9-8(1-2-8)7-10-3-5-11-6-4-10/h1-7,9H2 |
InChI Key |
IUJBLIDRTLWUBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN2CCOCC2)N |
Origin of Product |
United States |
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